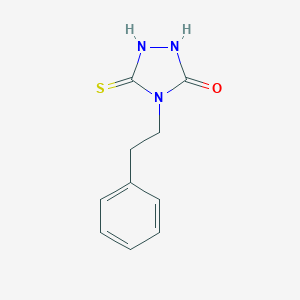

5-mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

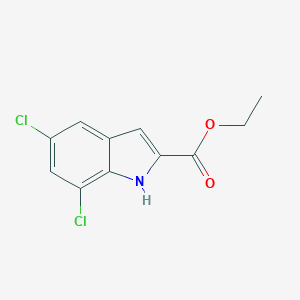

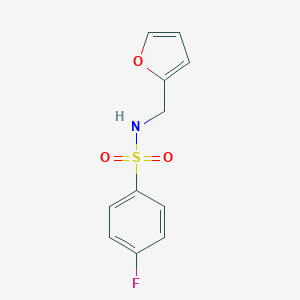

The compound “5-mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ol” is a heterocyclic compound that contains a triazole ring . The molecule contains a total of 38 bonds, including 23 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 aliphatic ketone, 1 urea (-thio) derivative, and 1 N hydrazine .

Synthesis Analysis

The synthesis of this compound has been reported in the literature . The most potent derivative, 5j, was synthesized as a jack bean urease inhibitor and free radical scavenger .Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . It also contains a phenethyl group attached to the 4-position of the triazole ring .Chemical Reactions Analysis

This compound has been used as a reactant in the synthesis of N-(1-(5-mercapto-4-((substituted benzylidene)amino)-4H-1,2,4-triazol-3-yl)-2-phenylethyl)benzamides . These compounds have been studied as jack bean urease inhibitors and free radical scavengers .Physical And Chemical Properties Analysis

The molecular formula of this compound is C18H16N4OS2, and its molecular weight is 368.48 .Applications De Recherche Scientifique

Antioxidant Properties in Biochemistry and Pharmacology

5-Mercapto-4-phenethyl-4H-1,2,4-triazol-3-ol

exhibits potent antioxidant activity. It scavenges free radicals, which are implicated in oxidative stress and various diseases. Researchers have investigated its potential as a natural antioxidant.

Methods of Application:

Results:

Urease Inhibition in Medicinal Chemistry

Summary:

Urease is an enzyme involved in urea hydrolysis. Inhibition of urease is crucial for treating conditions related to urea metabolism. 5-Mercapto-4-phenethyl-4H-1,2,4-triazol-3-ol has been explored as a potential urease inhibitor.

Methods of Application:

Results:

Agricultural Applications in Crop Protection

Summary:

Researchers investigate the use of 5-Mercapto-4-phenethyl-4H-1,2,4-triazol-3-ol as a natural pesticide or plant growth regulator.

Methods of Application:

Results:

Environmental Chemistry and Water Treatment

Summary:

Researchers explore the compound’s potential for water purification and heavy metal removal.

Methods of Application:

Results:

- Its thiol group binds to metal ions, facilitating their removal from water.

Orientations Futures

Propriétés

IUPAC Name |

4-(2-phenylethyl)-5-sulfanylidene-1,2,4-triazolidin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c14-9-11-12-10(15)13(9)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)(H,12,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXNUVNCFDNFIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)NNC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-mercapto-4-(2-phenylethyl)-4H-1,2,4-triazol-3-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~,N~1~,N~2~,N~2~-Tetrakis[(1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine](/img/structure/B180872.png)

![2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B180877.png)

![Cyclohexanecarboxamide, N-[6-(acetylamino)-2-benzothiazolyl]-](/img/structure/B180879.png)

![Benzo[b]thiophen-2-yl(phenyl)methanol](/img/structure/B180888.png)

![1-Methyl-n-(3-methylphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B180891.png)